Cearoin
Overview
Description
Cearoin is a naturally occurring compound isolated from the plant Dalbergia odorifera. It is known for its anti-inflammatory and antiallergic properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuroblastomas, a type of cancer that arises from immature nerve cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cearoin can be synthesized through various chemical reactions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the compound. The synthetic route typically includes steps such as oxidation, reduction, and substitution reactions. For example, the oxidation of primary alcohols to aldehydes, followed by further reactions to form the desired compound .
Industrial Production Methods: On an industrial scale, this compound can be produced through the extraction from natural sources, such as Dalbergia odorifera. The extraction process involves the use of solvents to isolate the compound from the plant material. Additionally, chemical synthesis methods can be employed to produce this compound in larger quantities for research and therapeutic purposes .
Chemical Reactions Analysis
Types of Reactions: Cearoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide and potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Cearoin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical reactions to study its reactivity and properties.
Biology: In biological research, this compound is studied for its effects on cellular processes, such as autophagy and apoptosis.
Medicine: this compound has shown potential as a therapeutic agent for the treatment of neuroblastomas and other cancers.
Industry: this compound is used in the development of anti-inflammatory and antiallergic drugs.
Mechanism of Action
Cearoin exerts its effects through several mechanisms:
Reactive Oxygen Species Generation: this compound induces the production of reactive oxygen species, which play a critical role in its anticancer effects.
ERK Activation: this compound activates the extracellular signal-regulated kinase (ERK) pathway, leading to autophagy and apoptosis in cancer cells.
Molecular Targets: this compound targets various molecular pathways, including the inhibition of nitric oxide production and suppression of inflammatory responses.
Comparison with Similar Compounds
Cearoin can be compared with other similar compounds, such as:
Sauchinone: Sauchinone is another natural compound with anti-inflammatory properties.
5α-Hydroxycostic Acid: This compound possesses anti-angiogenic abilities and interferes with vascular endothelial growth factor-related pathways.
Uniqueness of this compound: this compound’s unique ability to induce autophagy and apoptosis through reactive oxygen species generation and ERK activation sets it apart from other similar compounds. Its potential therapeutic applications in treating neuroblastomas highlight its significance in medical research .
Properties
IUPAC Name |
(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVELXCUBWAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398097 | |
Record name | Cearoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52811-37-7 | |
Record name | Cearoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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